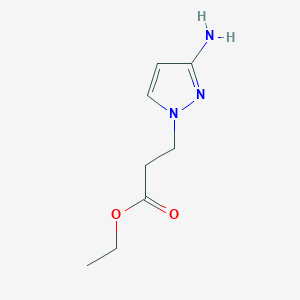

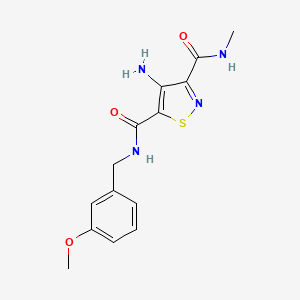

![molecular formula C9H16F2N2O B2840770 N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide CAS No. 1822673-37-9](/img/structure/B2840770.png)

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

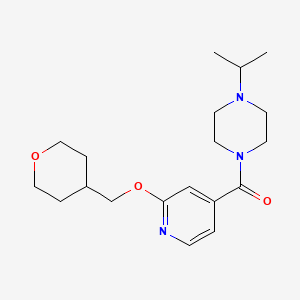

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide is a chemical compound with the molecular formula C9H16F2N2O . Its average mass is 206.233 Da and its monoisotopic mass is 206.123077 Da .

Molecular Structure Analysis

The molecular structure of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide consists of 9 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, it’s recommended to use specialized software or consult a chemist.Wissenschaftliche Forschungsanwendungen

Different Spatial Orientations of Amide Derivatives on Anion Coordination

The study by Kalita and Baruah (2010) discusses the structural properties of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, highlighting their potential in creating channel-like structures through self-assembly and weak interactions. This research illustrates the intricate molecular geometries that can influence the design of molecular sensors and materials with specific coordination capabilities (Kalita & Baruah, 2010).

Chemoselective Acetylation of Aminophenol

Magadum and Yadav (2018) explored the chemoselective monoacetylation of aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, indicating the utility of N-substituted acetamides in synthesizing intermediates for antimalarial drugs. This research highlights the enzyme-catalyzed processes' efficiency and selectivity, providing insight into sustainable and precise chemical synthesis methods (Magadum & Yadav, 2018).

Molecular Docking and Biological Interactions

Bharathy et al. (2021) conducted a detailed investigation into the electronic and biological interactions of N-substituted acetamide derivatives, focusing on their molecular docking analysis to assess potential antifungal and anticancer activities. Their findings provide valuable insights into the therapeutic applications of these compounds, demonstrating the role of computational chemistry in drug discovery (Bharathy et al., 2021).

Synthesis and Anticancer Activity

Sharma et al. (2018) reported on the synthesis and molecular docking analysis of an anticancer drug involving N-substituted acetamide, showcasing the compound's potential against specific cancer cell receptors. The study underscores the importance of structural analysis and in silico modeling in developing new anticancer agents (Sharma et al., 2018).

Antiallergic Agents

Menciu et al. (1999) synthesized and evaluated N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic compounds. This work highlights the potential of N-substituted acetamides in developing therapeutic agents for treating allergies, demonstrating the versatility of these compounds in medicinal chemistry (Menciu et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O/c1-8(14)12-4-7-13-5-2-9(10,11)3-6-13/h2-7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJWHAUBCVMZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

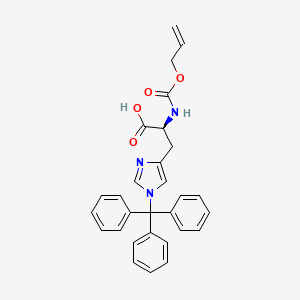

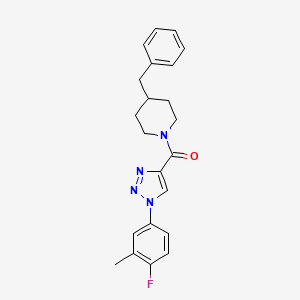

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)

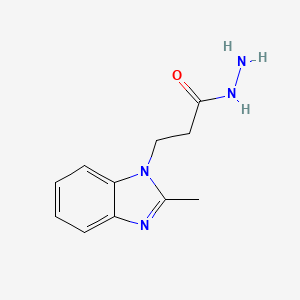

![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)

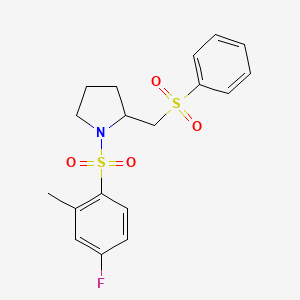

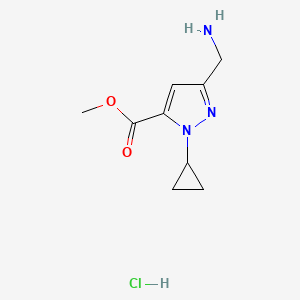

![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

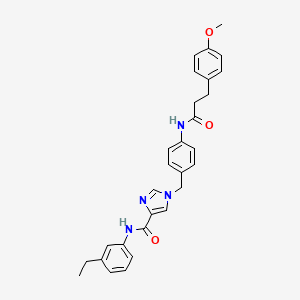

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)

![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)